molecular formula C27H36F6O3 B10774902 (23E)-26,26,26,27,27,27-hexafluoro-1alpha,25-dihydroxy-23,24-didehydrovitamin D3/(23E)-26,26,26,27,27,27-hexafluoro-1alpha,25-dihydroxy-23,24-didehydrocholecalciferol

(23E)-26,26,26,27,27,27-hexafluoro-1alpha,25-dihydroxy-23,24-didehydrovitamin D3/(23E)-26,26,26,27,27,27-hexafluoro-1alpha,25-dihydroxy-23,24-didehydrocholecalciferol

Cat. No.: B10774902
M. Wt: 522.6 g/mol
InChI Key: YKKGNOLTZCOARE-JZKCXXLVSA-N
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Description

Ro 24-5531, also known as 1,25-dihydroxy-16-ene-23-yne-26,27-hexafluorocholecalciferol, is a synthetic analog of vitamin D3. It was developed to retain the beneficial properties of vitamin D3 while minimizing its calcemic effects. This compound has shown promise in various scientific research applications, particularly in the field of cancer chemoprevention .

Preparation Methods

The synthesis of Ro 24-5531 involves multiple steps, starting from the basic structure of vitamin D3. The process includes the introduction of fluorine atoms at specific positions to enhance its biological activity and reduce toxicity. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

Ro 24-5531 undergoes various chemical reactions, including:

Scientific Research Applications

Ro 24-5531 has been extensively studied for its potential in cancer chemoprevention. It has shown efficacy in inhibiting the growth of prostate cancer cells and inducing the expression of prostate-specific antigens. Additionally, it has been investigated for its role in regulating calcium homeostasis and its potential therapeutic applications in osteoporosis and other bone-related disorders .

Mechanism of Action

Ro 24-5531 exerts its effects through both genomic and non-genomic pathways. It binds to the vitamin D receptor (VDR) with high affinity, leading to the modulation of gene expression. The genomic pathway involves the interaction of the Ro 24-5531-VDR complex with hormone response elements in the DNA, resulting in the regulation of target genes. The non-genomic pathway involves rapid actions through membrane-associated VDR, protein kinase C, and intracellular calcium channels .

Comparison with Similar Compounds

Ro 24-5531 is unique among vitamin D analogs due to its specific fluorination pattern, which enhances its biological activity while reducing toxicity. Similar compounds include:

Ro 24-5531 stands out due to its specific modifications that provide a balance between efficacy and safety, making it a valuable compound in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C27H36F6O3

Molecular Weight

522.6 g/mol

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)hept-4-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C27H36F6O3/c1-16(6-4-13-25(36,26(28,29)30)27(31,32)33)21-10-11-22-18(7-5-12-24(21,22)3)8-9-19-14-20(34)15-23(35)17(19)2/h4,8-9,13,16,20-23,34-36H,2,5-7,10-12,14-15H2,1,3H3/b13-4+,18-8+,19-9-/t16-,20-,21-,22+,23+,24-/m1/s1

InChI Key

YKKGNOLTZCOARE-JZKCXXLVSA-N

Isomeric SMILES

C[C@H](C/C=C/C(C(F)(F)F)(C(F)(F)F)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C

Canonical SMILES

CC(CC=CC(C(F)(F)F)(C(F)(F)F)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Origin of Product

United States

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